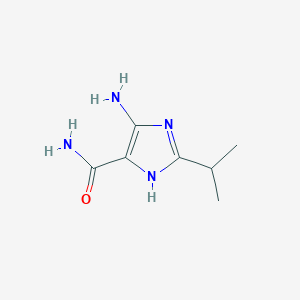

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Descripción general

Descripción

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular formula C7H12N4O It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 5-aminoimidazole-4-carboxamide ribonucleotide (aicar), is known to stimulate amp-dependent protein kinase (ampk) activity . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in glucose and lipid metabolism .

Mode of Action

Aicar, an analog of adenosine monophosphate (amp), is capable of stimulating ampk activity . It enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate .

Biochemical Pathways

Aicar is an intermediate in the generation of inosine monophosphate . It’s also known to enter the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase, causing an increase in ATP levels and adenosine levels .

Result of Action

Aicar has been used clinically to treat and protect against cardiac ischemic injury . It increases the metabolic activity of tissues by changing the physical composition of muscle .

Análisis Bioquímico

Biochemical Properties

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with AMP-activated protein kinase (AMPK), where it acts as an activator . This interaction is crucial for regulating cellular energy homeostasis. Additionally, this compound is involved in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .

Cellular Effects

This compound influences various cellular processes. It has been shown to activate AMPK, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . This activation leads to increased glucose uptake and fatty acid oxidation, thereby enhancing cellular energy production. Furthermore, this compound has been observed to reduce inflammation by modulating macrophage activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with AMPK. By mimicking adenosine monophosphate (AMP), it activates AMPK, leading to the phosphorylation of downstream targets involved in energy metabolism . This activation results in the inhibition of anabolic processes and the stimulation of catabolic processes, thereby maintaining cellular energy balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is stable under standard storage conditions (0-8°C) and retains its activity for extended periods . Long-term studies have shown that it maintains its ability to activate AMPK and influence cellular metabolism without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively activates AMPK and enhances energy metabolism . At high doses, it may cause adverse effects such as toxicity and metabolic imbalances . Therefore, careful dosage optimization is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the generation of inosine monophosphate and acts as an analog of AMP . This compound stimulates AMPK activity, leading to increased glucose uptake and fatty acid oxidation . Additionally, it plays a role in the synthesis of purines and pyrimidines, which are essential for nucleic acid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells, where it accumulates and exerts its biochemical effects. The compound’s distribution is influenced by its interaction with cellular membranes and transport proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity is regulated by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its role in energy metabolism and cellular signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of isopropylamine with 4-cyanoimidazole under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, alkoxides, or amines; reactions may require catalysts or specific conditions like elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce amine-substituted imidazoles.

Aplicaciones Científicas De Investigación

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-4-imidazolecarboxamide: Another imidazole derivative with similar chemical properties and applications.

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): A related compound used in metabolic research and known for its role in activating AMP-activated protein kinase (AMPK).

Uniqueness

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 2-position enhances its stability and reactivity compared to other imidazole derivatives.

Actividad Biológica

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide (commonly referred to as AICAR) is a compound with significant biological activity, particularly in the modulation of metabolic pathways through its interaction with AMP-activated protein kinase (AMPK). This article synthesizes existing research findings, case studies, and biochemical data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 168.2 g/mol. The compound features an imidazole ring, which is essential for its biological activity, particularly in mimicking adenosine monophosphate (AMP) and activating AMPK pathways .

Target Interaction

The primary mechanism of action for this compound involves its activation of AMPK, a crucial regulator of cellular energy homeostasis. By mimicking AMP, it promotes the phosphorylation of downstream targets involved in various metabolic processes.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Energy Metabolism : Activation of AMPK leads to enhanced glucose uptake and fatty acid oxidation, thereby improving energy metabolism in cells.

- Cell Signaling : It influences signaling pathways that govern cell growth and apoptosis, making it a potential candidate for cancer research.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Activation of AMPK : This activation has been shown to enhance energy metabolism at low doses in animal models.

- Gene Expression Modulation : The compound can alter the expression levels of genes involved in metabolic regulation.

Therapeutic Potential

This compound has been explored for its therapeutic potential in various fields:

- Cardiovascular Health : It has been studied for its protective effects against cardiac ischemic injury due to its role in enhancing metabolic pathways.

- Cancer Treatment : The modulation of AMPK activity suggests potential applications in cancer therapy by inhibiting tumor growth through energy deprivation mechanisms.

Animal Models

In studies involving animal models, varying dosages of this compound have yielded different effects on metabolic parameters:

- At low doses, significant activation of AMPK was observed, leading to increased glucose uptake and improved metabolic profiles .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound:

| Compound | Activation of AMPK | Therapeutic Applications |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide (AICAR) | Yes | Cardiovascular protection |

| 5-Amino-1,2,3-triazole-4-carboxamide | Moderate | Antiparasitic properties |

| 5-Aminoimidazole | Low | Limited metabolic effects |

Propiedades

IUPAC Name |

4-amino-2-propan-2-yl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3(2)7-10-4(6(9)12)5(8)11-7/h3H,8H2,1-2H3,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLQQHDKJCDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458649 | |

| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227078-19-5 | |

| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.